molecular formula C6H9ClN2 B1654254 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride CAS No. 2170371-90-9

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride

Cat. No.: B1654254
CAS No.: 2170371-90-9
M. Wt: 144.60
InChI Key: CLDUCIWJJNDCRZ-UHFFFAOYSA-N
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Description

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H9ClN2 and a molecular weight of 144.60 g/mol. It is a derivative of bicyclo[1.1.1]pentane, featuring an amino group and a nitrile group attached to the bicyclic structure. This compound is of interest in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride typically involves multiple steps, starting from simpler organic compounds. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions and protein binding.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is unique due to its bicyclic structure and the presence of both amino and nitrile groups. Similar compounds include:

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride: This compound differs by having a carboxylic acid group instead of a nitrile group.

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxamide hydrochloride: This compound has an amide group instead of a nitrile group.

These compounds share the bicyclic structure but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-4-5-1-6(8,2-5)3-5;/h1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDUCIWJJNDCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170371-90-9
Record name Bicyclo[1.1.1]pentane-1-carbonitrile, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2170371-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
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3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
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3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
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3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
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3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
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3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride

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